7-Chloro-3-fluoroquinoline
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Overview
Description
7-Chloro-3-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-fluoroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 3-fluoroaniline with 2-chlorobenzoyl chloride in the presence of a base can yield this compound . Another method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and cyclization, followed by purification techniques like crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline oxides, and reduced quinoline derivatives .
Scientific Research Applications
7-Chloro-3-fluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-3-fluoroquinoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s ability to form stable complexes with these enzymes is crucial for its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinoline: Similar in structure but lacks the chlorine atom, which may affect its biological activity.
3-Chloroquinoline: Lacks the fluorine atom, which can influence its chemical properties and reactivity.
7-Chloroquinoline: Lacks the fluorine atom, affecting its overall activity and applications.
Uniqueness
7-Chloro-3-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability, reactivity, and biological activity. This dual substitution makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C9H5ClFN |
---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
7-chloro-3-fluoroquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H |
InChI Key |
JDNSQXAVXYZSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)F)Cl |
Origin of Product |
United States |
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